![molecular formula C9H13NO B1280110 1-Amino-2-phenyl-propan-2-ol CAS No. 1017418-99-3](/img/structure/B1280110.png)
1-Amino-2-phenyl-propan-2-ol
Overview
Description
1-Amino-2-phenyl-propan-2-ol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in its racemic form. This compound is also known by other names such as threo-amino-1-phenyl-1-propanol-2 and (d,l)-norephedrine .
Preparation Methods
1-Amino-2-phenyl-propan-2-ol can be synthesized through various methods. One common synthetic route involves the reductive amination of phenylacetone with ammonia or an amine in the presence of a reducing agent. The Leuckart-Wallach reaction is another method, which involves the reaction of phenylacetone with formamide followed by hydrolysis . Industrial production methods often utilize catalytic hydrogenation of the corresponding nitro compound or nitrile under specific conditions to yield the desired amino alcohol .
Chemical Reactions Analysis
1-Amino-2-phenyl-propan-2-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include ketones, amines, and substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
1-Amino-2-phenyl-propan-2-ol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows for the production of optically active drugs, which are crucial for enhancing therapeutic efficacy and reducing side effects.
Case Study: Synthesis of Phenylpropanolamines
A notable application is in the synthesis of phenylpropanolamines, which are used in medications for conditions such as nasal congestion and obesity. A one-pot cascade reaction involving this compound has been developed to achieve high regio- and stereoselectivity in producing these compounds, demonstrating yields of up to 95% and enantiomeric ratios exceeding 99.5% .
Chemical Synthesis
The compound is utilized in various chemical synthesis processes due to its ability to act as a nucleophile in reactions. Its application extends to the production of other valuable chemicals and materials.
Table: Summary of Chemical Applications
Industrial Applications
Beyond pharmaceuticals, this compound finds utility in several industrial applications, including:
Personal Care Products
It is incorporated into formulations for personal care products due to its surfactant properties, aiding in emulsification and stability .
Coatings and Paints
The compound is also used in waterborne coatings, where it helps improve adhesion and durability .
Biochemical Research
In biochemical studies, this compound is investigated for its metabolic pathways and interactions with enzymes. For instance, research has shown that it can be metabolized into aminoacetone by specific dehydrogenases, indicating its potential role in metabolic pathways related to amino acid metabolism .
Environmental Applications
The compound's properties make it suitable for applications in environmental chemistry, particularly as a biodegradable surfactant that can help mitigate pollution from oil spills or other contaminants.
Mechanism of Action
The mechanism of action of 1-Amino-2-phenyl-propan-2-ol involves its interaction with adrenergic receptors in the body. It acts as a norepinephrine releasing agent, thereby indirectly activating adrenergic receptors. This leads to increased levels of norepinephrine in the synaptic cleft, resulting in enhanced sympathetic nervous system activity . The compound also has some affinity for dopamine receptors, although to a lesser extent .
Comparison with Similar Compounds
1-Amino-2-phenyl-propan-2-ol is structurally similar to other compounds such as phenylpropanolamine, ephedrine, and pseudoephedrine. it is unique in its specific stereochemistry and the presence of both an amino and hydroxyl group on the same carbon atom. This structural feature allows it to exhibit distinct pharmacological properties compared to its analogs .
Similar compounds include:
Phenylpropanolamine: Used as a decongestant and appetite suppressant.
Ephedrine: Commonly used in the treatment of asthma and nasal congestion.
Pseudoephedrine: Widely used as a nasal decongestant.
Biological Activity
1-Amino-2-phenyl-propan-2-ol, also known as phenylpropanolamine, is an organic compound with notable biological activities primarily due to its structural characteristics, including an amino group and a phenyl moiety. This compound has been extensively studied for its psychoactive properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃NO
- Molecular Weight : 151.21 g/mol
- Chirality : Exists as two enantiomers, which can exhibit different biological activities.
The presence of both an amino and hydroxyl functional group allows this compound to interact effectively with various biological systems, particularly neurotransmitter pathways.
This compound primarily acts as a norepinephrine releasing agent. This mechanism involves:
- Interaction with Adrenergic Receptors : The compound increases norepinephrine levels in the synaptic cleft, enhancing sympathetic nervous system activity.
- Binding Affinity : Studies indicate that it interacts with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Psychoactive Effects
Research has highlighted the compound's psychoactive properties, which may contribute to its potential use in treating conditions like nasal congestion and obesity due to its sympathomimetic effects.
Therapeutic Applications
This compound has been investigated for various therapeutic applications:
Application | Description |
---|---|
Treatment of Nasal Congestion | Acts as a decongestant by stimulating adrenergic receptors. |
Weight Loss | Explored for appetite suppression through norepinephrine release. |
Potential Antidepressant | Interaction with serotonin pathways may provide mood-enhancing effects. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Synthesis and Enantiomeric Purity : A study demonstrated high regioselective multi-enzyme synthesis pathways that yield enantiomerically pure forms of phenylpropanolamines, emphasizing the importance of chirality in biological activity .
- Metabolic Profiling : Research utilizing chromatography-based metabolomics has identified compounds similar to this compound that exhibit significant antioxidant properties, suggesting potential health benefits beyond its psychoactive effects .
- Pharmacological Studies : Investigations have shown that the compound's interaction with neurotransmitter systems can lead to both therapeutic benefits and side effects typical of stimulants, necessitating careful consideration in clinical applications.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Amino-1-phenylpropan-2-ol | Different chiral configuration | Varies in biological activity due to structural differences. |
2-Amino-1-phenyloctan-3-one | Longer carbon chain; ketone functional group | Potentially different pharmacokinetics. |
3-Amino-1-(4-methylphenyl)propan | Methyl substitution on phenyl group | Altered lipophilicity may affect absorption rates. |
Properties
IUPAC Name |
1-amino-2-phenylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNDQOCRJGGSJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494276, DTXSID701281569 | |
Record name | 1-Amino-2-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17643-24-2, 1017418-99-3 | |
Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17643-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-2-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-2-phenylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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